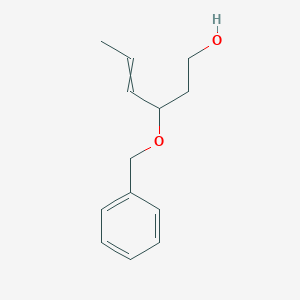
3-(Benzyloxy)hex-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)hex-4-en-1-ol is an organic compound characterized by a benzyl ether group attached to a hexenol chain. This compound is of interest due to its unique structure, which combines the reactivity of an allylic alcohol with the stability provided by the benzyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)hex-4-en-1-ol typically involves the following steps:
Formation of the Benzyl Ether: This can be achieved by reacting benzyl chloride with hex-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is usually purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)hex-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The allylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method.
Substitution: Nucleophiles like sodium methoxide can be used to replace the benzyloxy group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)hexanol.
Substitution: Various substituted hexenol derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)hex-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)hex-4-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: The compound can participate in metabolic pathways where it undergoes enzymatic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)hexanol: Similar structure but lacks the double bond.
4-(Benzyloxy)hex-3-en-1-ol: Positional isomer with the double bond in a different location.
3-(Methoxy)hex-4-en-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)hex-4-en-1-ol is unique due to the combination of its benzyloxy group and allylic alcohol functionality, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
109065-86-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-phenylmethoxyhex-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h2-8,13-14H,9-11H2,1H3 |
Clé InChI |
WHOVHNYWPRECEW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CCO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


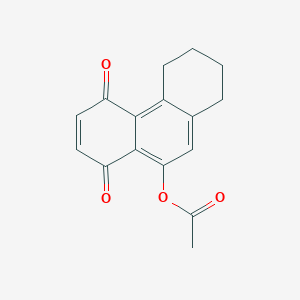
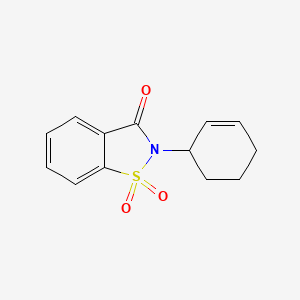


![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
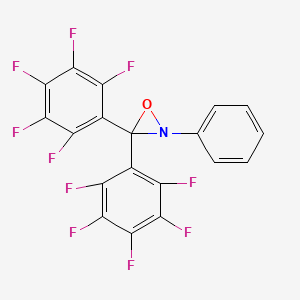
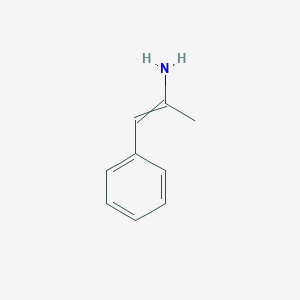
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
